molecular formula C21H18N2 B11551592 4-Azafluorenone, 2,4,6-trimethylphenylimine

4-Azafluorenone, 2,4,6-trimethylphenylimine

Cat. No.: B11551592
M. Wt: 298.4 g/mol
InChI Key: YJHHCZWPSJQOMT-UHFFFAOYSA-N
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Description

(5E)-N-(2,4,6-TRIMETHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of indeno-pyridine and trimethylphenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-N-(2,4,6-TRIMETHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 2,4,6-trimethylbenzaldehyde with indeno[1,2-b]pyridine under specific conditions. The reaction often requires the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-N-(2,4,6-TRIMETHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl ring can be replaced under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced imine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-N-(2,4,6-TRIMETHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme activities and protein-ligand interactions.

Medicine

In medicine, (5E)-N-(2,4,6-TRIMETHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (5E)-N-(2,4,6-TRIMETHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (5E)-N-(2,4,6-TRIMETHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE: shares similarities with other indeno-pyridine derivatives and trimethylphenyl compounds.

    Indeno[1,2-b]pyridine derivatives: These compounds have similar core structures but may differ in their substituents, leading to variations in their chemical behavior.

    Trimethylphenyl compounds: These compounds share the trimethylphenyl group but may have different core structures.

Uniqueness

The uniqueness of (5E)-N-(2,4,6-TRIMETHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE lies in its specific combination of indeno-pyridine and trimethylphenyl groups

Properties

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)indeno[1,2-b]pyridin-5-imine

InChI

InChI=1S/C21H18N2/c1-13-11-14(2)19(15(3)12-13)23-21-17-8-5-4-7-16(17)20-18(21)9-6-10-22-20/h4-12H,1-3H3

InChI Key

YJHHCZWPSJQOMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C3=C(C4=CC=CC=C42)N=CC=C3)C

Origin of Product

United States

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